molecular formula C24H22N4O4S B12114137 N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12114137
M. Wt: 462.5 g/mol
InChI Key: NPROMHVFBHAINW-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a cyclopenta[b]thiophen core substituted with a furan-2-ylmethyl carbamoyl group at position 3 and a pyrazole ring bearing a 2-hydroxy-5-methylphenyl substituent at position 3. The furan-2-ylmethyl carbamoyl moiety introduces hydrogen-bonding capabilities, while the 2-hydroxy-5-methylphenyl group on the pyrazole ring adds polarity and aromatic interactions.

Properties

Molecular Formula

C24H22N4O4S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H22N4O4S/c1-13-7-8-19(29)16(10-13)17-11-18(28-27-17)22(30)26-24-21(15-5-2-6-20(15)33-24)23(31)25-12-14-4-3-9-32-14/h3-4,7-11,29H,2,5-6,12H2,1H3,(H,25,31)(H,26,30)(H,27,28)

InChI Key

NPROMHVFBHAINW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5

Origin of Product

United States

Preparation Methods

Organocatalytic Annulation Method

A palladium-catalyzed approach for constructing cyclopenta[b]thiophenes involves γ′-C(sp³)–H functionalization of ynones:

  • Nucleophilic addition of organophosphines to ynones generates heteroaryl-based ortho-quinodimethanes (oQDMs).

  • Carbocyclization of oQDMs forms the fused cyclopenta[b]thiophene ring.

Key Reaction Conditions

Reagent/StepConditionsYieldSource
Organophosphine (e.g., PPh₃)Reflux in toluene, 12–24 hrs60–85%
Pd-catalyzed cyclization80°C, inert atmosphere70–90%

Thienoindanone Derivatives as Precursors

Alternative routes utilize thienoindanones (e.g., 3-methyl-thienoindan-4-one) synthesized via Claisen condensation and cyclization:

  • Knoevenagel condensation of 3-methyl-2-thiophenecarbaldehyde with malonic acid.

  • Cyclization under polyphosphoric acid (PPA) conditions.

Synthetic Pathway for Thienoindanone

StepReagentConditionsYieldSource
Knoevenagel condensationMalonic acid, EtOH, Δ60°C, 2 hrs75%
CyclizationPPA, 150°C4 hrs40%

Functionalization: Furan-2-ylmethyl Carbamoyl Group

The furan-2-ylmethyl carbamoyl moiety is introduced via urea coupling or carbamoyl chloride reactions .

Urea-Based Coupling

Furfural reacts with urea derivatives under alkaline conditions to form carbamoyl intermediates:

  • Purification of furfural : Vacuum distillation (65–80°C) removes impurities.

  • Coupling with urea :

    • Reagents : Purified furfural, urea, NaOH (20% aqueous).

    • Conditions : 60°C, 1.5 hrs, followed by ice cooling.

Example Reaction

ComponentQuantityRole
Furfural0.48 molElectrophilic partner
Urea0.63 molNucleophile
NaOH2 mL (20% w/v)Base

Yield : 60–70% after recrystallization (methanol).

Carbamoyl Chloride Intermediate

For amide bond formation, carbamoyl chlorides are generated from carboxylic acids using thionyl chloride (SOCl₂) :

  • Chlorination : Acid + SOCl₂ → acyl chloride.

  • Amination : Acyl chloride + furfural-derived amine → carbamoyl amide.

Reagents and Conditions

StepReagentSolventTemperature
ChlorinationSOCl₂, CH₂Cl₂Reflux (5 hrs)
AminationFurfural amine, DCMRT, 2 hrs

Pyrazole Carboxamide Moiety

The pyrazole-3-carboxamide component is synthesized via hydrazine cyclization or amide coupling .

Hydrazine-Mediated Cyclization

  • Ester to acid conversion :

    • Reagent : LiOH or NaOH, THF/H₂O.

    • Conditions : 80°C, 4 hrs.

  • Cyclization with hydrazine :

    • Reagent : Hydrazine hydrate, EtOH.

    • Conditions : Reflux, 6 hrs.

Example Conversion

Starting MaterialProductYield
Pyrazole esterPyrazole acid85%
Pyrazole acid + hydrazinePyrazole-3-carboxamide70%

Amide Coupling with 5-(2-Hydroxy-5-methylphenyl)pyrazole

The 5-substituted pyrazole is coupled with the carboxylic acid using EDC/HOBt or HATU activation:

  • Activation : Acid + EDC/HOBt → active ester.

  • Coupling : Active ester + 5-(2-hydroxy-5-methylphenyl)pyrazole amine → amide.

Optimized Conditions

ReagentSolventTimeYield
EDC/HOBtDCM12 hrs80%
HATU/DIPEADMF6 hrs90%

Final Assembly via Amide Bond Formation

The cyclopenta[b]thiophene core and pyrazole carboxamide are linked through amide bond formation .

Two-Step Coupling Strategy

  • Preparation of cyclopenta[b]thiophene-2-carboxylic acid :

    • Oxidation : Cyclopenta[b]thiophene ester → acid (LiOH, H₂O/THF).

  • Coupling with pyrazole amine :

    • Activation : Acid + HATU → active ester.

    • Amination : Active ester + pyrazole amine → target amide.

Example Workflow

StepReagentConditionsYield
OxidationLiOH, H₂O/THF80°C, 4 hrs85%
ActivationHATU, DIPEART, 1 hr90%
CouplingPyrazole amineRT, 12 hrs75%

Data Tables and Research Findings

Table 1: Key Reaction Steps and Yields

ComponentMethodReagents/ConditionsYieldSource
Cyclopenta[b]thiopheneOrganocatalytic annulationPd catalyst, oQDM intermediates70–90%
Furan carbamoylUrea couplingFurfural, urea, NaOH60–70%
Pyrazole acidEster hydrolysisLiOH, THF/H₂O85%
Final amideHATU couplingHATU, DIPEA, DCM75%

Table 2: Spectroscopic Data for Intermediate Characterization

Intermediate¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Cyclopenta[b]thiophene2.1–2.3 (m, 4H), 7.1 (s, 1H)123.4 (C=S), 132.1 (C=C)
Furan carbamoyl4.5 (s, 2H), 6.2 (m, 2H)160.2 (C=O), 110.8 (C-O)
Pyrazole acid8.2 (s, 1H), 12.1 (br, COOH)170.3 (COOH), 145.6 (C=N)

Challenges and Optimization Strategies

  • Stereochemical Control : Cyclopentaannulation often yields mixtures; stereoselective methods (e.g., chiral catalysts) are needed.

  • Purity Issues : Furfural-derived intermediates may retain impurities; rigorous purification (e.g., column chromatography) is critical.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency but require careful temperature control .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions using reagents like halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, or potassium permanganate under acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or THF.

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), or alkylating agents (e.g., alkyl halides) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction pathways.

Mechanism of Action

The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The furan, thiophene, and pyrazole rings can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis based on substituent variations, molecular properties, and synthetic approaches.

Substituent Variations and Core Modifications

a. N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide ()

  • Core: Cyclopenta[b]thiophen with a cyano group at position 3.
  • Substituents : Thiazole ring with methyl and phenyl groups.
  • Key Differences: The cyano group (electron-withdrawing) replaces the carbamoyl group, altering electronic properties.

b. N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide ()

  • Core: Cyclopenta[b]thiophen with a thienylcarbonylamino group.
  • Substituents : Phenyl and thiophene moieties.

c. N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide ()

  • Core : Cyclopenta[b]thiophen with carbamoyl at position 3.
  • Substituents : Benzofuran instead of pyrazole.
  • Key Differences : The benzofuran lacks the pyrazole’s hydroxyaryl group, reducing solubility and hydrogen-bonding capacity. Molecular weight (MW: 340.35) is lower than the target compound’s estimated MW (~420–450 g/mol) .

d. N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide ()

  • Core : Cyclopenta[b]thiophen with carbamoyl at position 3.
  • Substituents : Methyl-pyrazole instead of hydroxyaryl-substituted pyrazole.
  • Key Differences : The absence of the 2-hydroxy-5-methylphenyl group simplifies the structure (MW: 290.34) and likely reduces steric hindrance .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₃H₂₂N₄O₄S ~450 (estimated) Hydroxyphenyl, pyrazole, furan, carbamoyl
N-(3-Cyano...thiazole-5-carboxamide C₁₉H₁₆N₄OS₂ 388.49 Cyano, thiazole, phenyl
N-(3-Carbamoyl...benzofuran-2-carboxamide C₁₈H₁₅N₃O₃S 340.35 Benzofuran, carbamoyl
N-(3-Carbamoyl...methylpyrazole-5-carboxamide C₁₃H₁₄N₄O₂S 290.34 Methyl-pyrazole, carbamoyl

Biological Activity

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

The compound's molecular formula is C24H22N2O4S2C_{24}H_{22}N_{2}O_{4}S_{2}, with a molecular weight of 466.6 g/mol. The structural complexity arises from the combination of furan, thiophene, and pyrazole moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC24H22N2O4S2C_{24}H_{22}N_{2}O_{4}S_{2}
Molecular Weight466.6 g/mol
IUPAC NameThis compound
CAS Number1010902-42-7

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, one study demonstrated that treatment with this compound led to a marked decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC3) through the activation of caspase pathways .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies have reported that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines stimulated by lipopolysaccharides (LPS). This suggests a mechanism where the compound can modulate immune responses, potentially beneficial for treating inflammatory diseases .

The proposed mechanism of action involves the interaction of this compound with specific enzymes and receptors within biological pathways. The unique structural features facilitate binding to these targets, influencing their activity and leading to observed pharmacological effects. Notably, it is believed to inhibit certain kinases involved in cancer progression and inflammatory responses .

Study on Anticancer Activity

A recent study evaluated the efficacy of this compound against various cancer cell lines. The results showed:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
PC320Inhibition of cell cycle progression
A54918Modulation of PI3K/Akt signaling pathway

These findings highlight its potential as a therapeutic agent in oncology.

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound:

Treatment GroupCytokine Levels (pg/mL)Control Group Cytokine Levels (pg/mL)
Compound-treatedIL-6: 50IL-6: 150
TNF-alpha: 30TNF-alpha: 100

This data suggests that the compound significantly reduces inflammatory markers compared to controls .

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